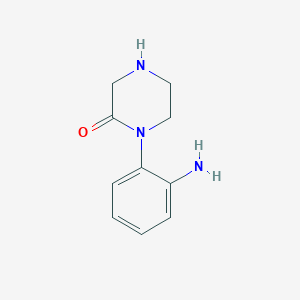![molecular formula C11H16N2O2 B2744897 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1510467-54-5](/img/structure/B2744897.png)
3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that contains both imidazole and pyridine rings
Mécanisme D'action
Target of Action
Compounds with similar structures, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, have been reported to exhibit antimicrobial activity .
Mode of Action
It is known that hydrazone derivatives, which are structurally similar, exhibit a wide variety of biological activities, including antimicrobial, anticonvulsant, antidepressant, analgesic, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv .
Biochemical Pathways
It is known that imidazole-containing compounds, which are structurally similar, can affect a broad range of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
It is known that imidazole-containing compounds, which are structurally similar, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form substituted N-amino pyridine sulfates. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form the desired imidazo[1,5-a]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and other additives may also be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinic acid and pyridoxine.
Uniqueness
What sets 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid apart is its unique combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and interaction with various molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10/h7H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMGYMIDULBJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea](/img/structure/B2744823.png)
![N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B2744824.png)

![N-(3-FLUORO-4-METHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2744826.png)

![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)

![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide](/img/structure/B2744836.png)

